Near-Complete Loss of Antibacterial Activity Against Gram-Positive and Gram-Negative Clinical Isolates Compared to (6R,7R)-Cefoperazone
The (6R,7S) epimer of cefoperazone exhibits a near-total loss of antibacterial activity relative to the therapeutically active (6R,7R)-cefoperazone. In a quality study of cefoperazone, the S-isomer (confirmed as the 7-epimer) showed very weak antibacterial activity against 21 strains of Staphylococcus aureus and essentially no microbiological activity against four species of Gram-negative bacteria, including 19 strains of Pseudomonas aeruginosa [1]. By contrast, (6R,7R)-cefoperazone demonstrates an MIC peak of 1.56 μg/mL against S. aureus clinical isolates and an MIC50 of 4 μg/mL against P. aeruginosa [2][3]. This represents a functional difference of at least two orders of magnitude in antibacterial potency, attributable solely to the stereochemical inversion at C-7 [4].
| Evidence Dimension | Antibacterial activity (qualitative and quantitative MIC) |
|---|---|
| Target Compound Data | (6R,7S)-Cefoperazone: very weak activity against 21 S. aureus strains; almost no activity against 4 Gram-negative species including 19 P. aeruginosa strains [1]. |
| Comparator Or Baseline | (6R,7R)-Cefoperazone: MIC peak 1.56 μg/mL against S. aureus (20 clinical isolates) [2]; MIC50 4 μg/mL and MIC90 8 μg/mL against P. aeruginosa (52 strains) [3]. |
| Quantified Difference | Estimated ≥100-fold reduction in antibacterial potency for the (6R,7S) epimer vs. (6R,7R)-cefoperazone against both Gram-positive and Gram-negative species. |
| Conditions | In vitro antibacterial susceptibility testing; S. aureus clinical isolates (21 and 20 strains in two independent studies); P. aeruginosa clinical isolates (19 and 52 strains); agar dilution and broth microdilution methods. |
Why This Matters
This near-complete ablation of antibacterial activity means that even low-level contamination of cefoperazone API with the (6R,7S) epimer can reduce the effective potency of the drug product and must be rigorously controlled and quantified using an authentic reference standard.
- [1] Han Y. et al. Quality Study of Cefoperazone [头孢哌酮的质量研究]. Chinese Journal of Antibiotics. 1994;(2):137-141. [In Chinese; English abstract documents S-isomer antibacterial inactivity against 21 S. aureus strains and 19 P. aeruginosa strains]. View Source
- [2] Cefoperazone (T-1551) – Basic and Clinical Studies [耳鼻咽喉科領域におけるCefoperazone (T-1551) の基礎的および臨床的検討]. J-STAGE. Accessed 2026. [MIC peak 1.56 μg/mL for S. aureus]. View Source
- [3] Zhong JD, Liu YK, Gu YM, et al. The In Vitro Antibacterial Activity of Cefoperazone. Chinese Journal of Antibiotics. 1985;(3):186-188. [MIC50 4 μg/mL, MIC90 8 μg/mL against P. aeruginosa]. View Source
- [4] University of Hertfordshire. Cefoperazone – Veterinary Substances DataBase (VSDB). sitem.herts.ac.uk. [The (6R,7R) configuration is essential for antibacterial activity.] View Source
